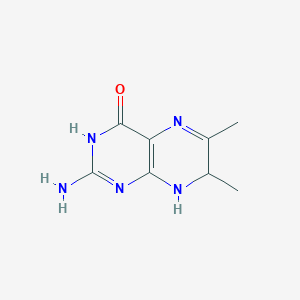
4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-7,8-dihydropterin is a derivative of pterin, a bicyclic heterocycle that plays a crucial role in various biological processes Pterins are known for their involvement in the biosynthesis of folic acid and other essential cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7,8-dihydropterin typically involves the derivatization of pterin at specific positions. One reported method includes the synthesis of intermediates such as 6-carboxylic acid ethyl ester-7,7-dimethyl-7,8-dihydropterin and 6-aldehyde-7,7-dimethyl-7,8-dihydropterin . These intermediates are synthesized using novel methods with high yields, such as 90% for the aldehyde derivative .
Industrial Production Methods
While specific industrial production methods for 6,7-Dimethyl-7,8-dihydropterin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like carboxylation, bromination, and esterification, which are common in the synthesis of pterin derivatives .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:
Oxidation: Conversion to 7,8-dihydroxanthopterin under specific conditions.
Reduction: Reduction to tetrahydropterin forms, which are essential in biological systems.
Substitution: Nucleophilic substitution at ring carbons, which is a common reaction for pterin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like dihydropteridine reductase for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation Products: 7,8-Dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Substitution Products: Various substituted pterins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-7,8-dihydropterin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-7,8-dihydropterin involves its role as a cofactor in enzymatic reactions. It participates in the folate biosynthesis pathway by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase . These enzymes catalyze the conversion of 6,7-Dimethyl-7,8-dihydropterin to its active forms, which are essential for the synthesis of nucleotides and amino acids .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxymethyl-7,8-dihydropterin: Another pterin derivative involved in folate biosynthesis.
7,8-Dihydrobiopterin: A precursor in the synthesis of tetrahydrobiopterin, an essential cofactor in neurotransmitter synthesis.
Uniqueness
6,7-Dimethyl-7,8-dihydropterin is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This methylation can influence the compound’s interaction with enzymes and its stability under various conditions .
Propiedades
Número CAS |
5977-33-3 |
|---|---|
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14) |
Clave InChI |
OWLLSSAGQBFJMC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NC2=C(N1)N=C(NC2=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
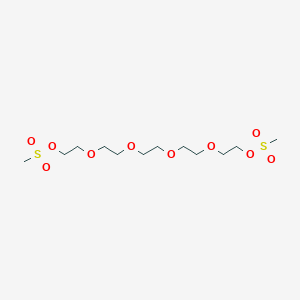
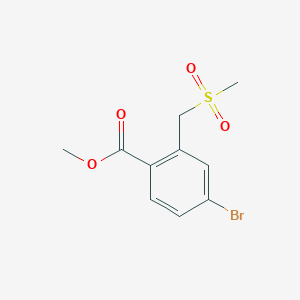
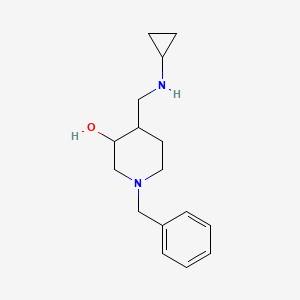
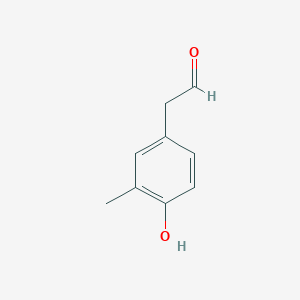
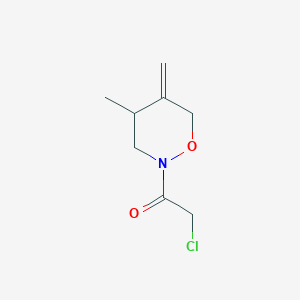
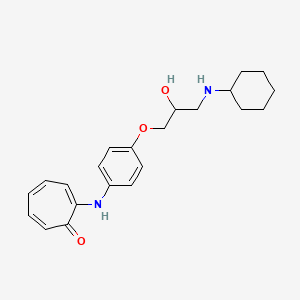

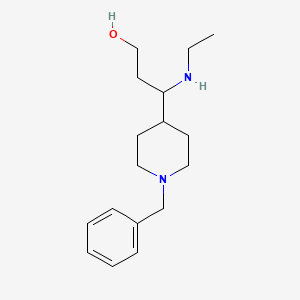
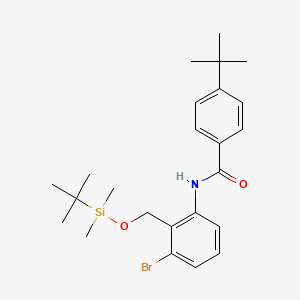

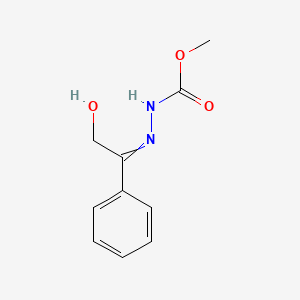
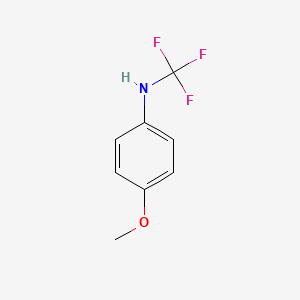
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
